LC-2 epimer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

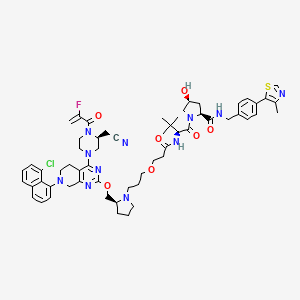

Molecular Formula |

C59H71ClFN11O7S |

|---|---|

Molecular Weight |

1132.8 g/mol |

IUPAC Name |

(2S,4S)-1-[(2S)-2-[3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C59H71ClFN11O7S/c1-37(61)56(76)71-27-26-70(32-42(71)19-22-62)54-45-20-25-69(48-14-7-11-40-10-6-13-46(60)51(40)48)34-47(45)65-58(67-54)79-35-43-12-8-23-68(43)24-9-28-78-29-21-50(74)66-53(59(3,4)5)57(77)72-33-44(73)30-49(72)55(75)63-31-39-15-17-41(18-16-39)52-38(2)64-36-80-52/h6-7,10-11,13-18,36,42-44,49,53,73H,1,8-9,12,19-21,23-35H2,2-5H3,(H,63,75)(H,66,74)/t42-,43-,44-,49-,53+/m0/s1 |

InChI Key |

ZCGQZLKPUVGCBQ-QDHBVFLESA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCCN4CCC[C@H]4COC5=NC6=C(CCN(C6)C7=CC=CC8=C7C(=CC=C8)Cl)C(=N5)N9CCN([C@H](C9)CC#N)C(=O)C(=C)F)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCCN4CCCC4COC5=NC6=C(CCN(C6)C7=CC=CC8=C7C(=CC=C8)Cl)C(=N5)N9CCN(C(C9)CC#N)C(=O)C(=C)F)O |

Origin of Product |

United States |

Foundational & Exploratory

LC-2 Epimer as a Negative Control for the KRAS G12C Degrader LC-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of LC-2 epimer as a negative control for the KRAS G12C-selective PROTAC® degrader, LC-2. This document outlines the core principles of using a negative control in chemical biology, presents comparative data for LC-2 and its inactive epimer, details relevant experimental protocols, and visualizes the underlying biological and experimental workflows.

Introduction: The Critical Role of Negative Controls in Chemical Probe Research

In the field of chemical biology and drug discovery, chemical probes are essential tools for elucidating the biological function of protein targets. A well-characterized chemical probe should be accompanied by a structurally similar but biologically inactive negative control. This control is crucial for distinguishing on-target effects from off-target or compound-specific effects that are not related to the intended mechanism of action.

LC-2 is a potent and selective degrader of the KRAS G12C mutant protein, a key driver in several cancers. It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that brings the target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. LC-2 is composed of a ligand for the von Hippel-Lindau (VHL) E3 ligase linked to a derivative of the KRAS G12C inhibitor MRTX849.[1][2]

The this compound serves as an ideal negative control. It is a stereoisomer of LC-2, sharing the same molecular formula and connectivity but differing in the three-dimensional arrangement of atoms at a single chiral center. This subtle structural change is designed to disrupt the biological activity of the molecule, specifically its ability to induce the degradation of KRAS G12C, without significantly altering its physicochemical properties.[2]

Comparative Biological Activity of LC-2 and this compound

The efficacy of LC-2 as a KRAS G12C degrader and the inactivity of its epimer have been demonstrated in multiple cancer cell lines. The following tables summarize the key quantitative data comparing the two compounds.

Table 1: KRAS G12C Degradation Activity

| Compound | Cell Line | DC50 (µM) | Dmax (%) | Reference |

| LC-2 | NCI-H23 | 0.25 ± 0.08 | ~90 | [3] |

| MIA PaCa-2 | 0.32 ± 0.08 | ~75 | [3] | |

| NCI-H358 | 0.52 ± 0.30 | ~40 | [3] | |

| NCI-H2030 | 0.59 ± 0.20 | ~80 | [3] | |

| SW1573 | 0.76 ± 0.30 | ~90 | [3] | |

| This compound | SW1573 | No degradation observed | - | [1][2] |

DC50: The concentration of the compound that results in 50% of the maximal degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

As shown in Table 1, LC-2 potently degrades KRAS G12C across a panel of cancer cell lines with DC50 values in the sub-micromolar range. In contrast, the this compound does not induce degradation of KRAS G12C, confirming its suitability as a negative control.[1][2]

Table 2: Effect on Downstream Signaling (Phospho-ERK)

| Compound | Cell Line | Concentration (µM) | p-ERK Inhibition | Reference |

| LC-2 | SW1573 | 2.5 | Significant inhibition | [1] |

| This compound | SW1573 | 2.5 | No significant inhibition | [1] |

p-ERK: Phosphorylated Extracellular signal-regulated kinase, a key downstream effector in the MAPK signaling pathway.

The degradation of KRAS G12C by LC-2 leads to the suppression of downstream signaling through the MAPK pathway, as evidenced by the reduction in phosphorylated ERK (p-ERK) levels.[1] Conversely, the this compound, which does not degrade KRAS G12C, has no significant effect on p-ERK levels, further validating its role as a negative control.[1]

Signaling Pathway and Mechanism of Action

LC-2-mediated degradation of KRAS G12C effectively shuts down the oncogenic signaling cascade driven by this mutant protein. The diagram below illustrates the mechanism of action of LC-2 and the role of the this compound.

References

A Technical Guide to the Chemical Synthesis of LC-2 Epimer: A Negative Control for KRAS G12C Degradation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of oncoproteins through Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. LC-2 is a first-in-class PROTAC that potently and selectively induces the degradation of the oncogenic KRAS G12C mutant protein. It achieves this by simultaneously binding to KRAS G12C and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of the cancer-driving protein.

In the development and validation of such targeted degraders, the use of a physicochemically matched, inactive control molecule is crucial to distinguish between target engagement and actual degradation. The LC-2 epimer serves this essential role. It is a stereoisomer of LC-2 that differs only in the configuration of the hydroxyproline moiety of the VHL ligand. This single stereochemical inversion abrogates its ability to recruit the VHL E3 ligase, thus rendering it incapable of inducing KRAS G12C degradation while still retaining the ability to bind to the target protein. This in-depth guide provides a comprehensive overview of the chemical synthesis of the this compound, including detailed experimental protocols and quantitative data.

Synthetic Strategy Overview

The synthesis of the this compound is a convergent process that involves the preparation of three key building blocks: a modified KRAS G12C inhibitor (based on MRTX849), a flexible linker, and the epimeric VHL E3 ligase ligand. These components are then coupled in a stepwise manner to yield the final PROTAC molecule.

A key intermediate in this synthesis is MRTX849 ethoxypropanoic acid, which incorporates the KRAS G12C targeting moiety and a portion of the linker with a terminal carboxylic acid. This intermediate is then coupled with the amine-functionalized epimeric VHL ligand to form the final this compound.

Experimental Protocols

The following sections detail the experimental procedures for the key steps in the synthesis of the this compound.

Synthesis of Key Intermediates

The synthesis of the this compound relies on the availability of two crucial precursors: an appropriately functionalized MRTX849 derivative and the epimeric VHL ligand.

1. MRTX849 Ethoxypropanoic Acid:

This intermediate consists of the MRTX849 core structure attached to a linker terminating in a carboxylic acid. Commercial availability of this or similar advanced intermediates can significantly streamline the synthesis. The general synthetic approach for MRTX849 and its analogues involves a multi-step sequence.

2. Epimeric VHL Ligand:

The synthesis of the VHL ligand with the inverted stereochemistry at the hydroxyproline is a critical step. This is typically achieved by using the corresponding epimeric hydroxyproline derivative as a starting material in a well-established synthetic route for VHL ligands.

Final Coupling Reaction to Yield this compound

The final step in the synthesis is the amide bond formation between the MRTX849-linker carboxylic acid and the amine of the epimeric VHL ligand.

Reaction Scheme:

(MRTX849-Linker)-COOH + H₂N-(Epimeric VHL Ligand) → this compound

General Procedure for Amide Coupling:

-

Dissolve the MRTX849-linker carboxylic acid intermediate in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

-

To this activated mixture, add the epimeric VHL ligand.

-

Stir the reaction at room temperature until completion, which can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with an appropriate organic solvent.

-

The crude product is then purified using column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis of the this compound and its active counterpart, LC-2. It is important to note that specific yields can vary based on the scale of the reaction and the purity of the starting materials.

| Compound | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Analytical Method |

| This compound | 1132.78 | Not explicitly reported, but expected to be similar to LC-2 | ≥95 | HPLC, LC-MS, NMR |

| LC-2 | 1132.78 | Not explicitly reported | ≥95 | HPLC, LC-MS, NMR |

Visualizations

Synthetic Pathway of this compound

Caption: Convergent synthetic pathway for this compound.

Experimental Workflow for Synthesis and Purification

Caption: General experimental workflow for this compound.

Mechanism of Action: LC-2 vs. This compound

Caption: Contrasting mechanisms of LC-2 and its epimer.

Conclusion

The chemical synthesis of the this compound is a critical undertaking for the rigorous biological evaluation of the active KRAS G12C degrader, LC-2. By providing a detailed overview of the synthetic strategy and experimental considerations, this guide aims to facilitate the preparation of this essential negative control for researchers in the field of targeted protein degradation. The availability of well-characterized active and inactive PROTAC pairs is fundamental to advancing our understanding of their therapeutic potential and for the development of next-generation cancer therapies.

The Biological Inactivity of LC-2 Epimer: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. LC-2 is a novel PROTAC that has demonstrated potent and selective degradation of the oncogenic KRAS G12C mutant protein.[1][2] A crucial tool in the validation of any targeted degrader is the use of a closely related but inactive control molecule. The LC-2 epimer serves this purpose, acting as a negative control to ensure that the observed biological effects of LC-2 are a direct result of its intended mechanism of action.[3][4] This technical guide provides an in-depth overview of the biological inactivity of the this compound, presenting key data, experimental protocols, and the relevant signaling pathways.

The Role of Stereochemistry in LC-2 Activity

LC-2 is a heterobifunctional molecule composed of a ligand that binds to the KRAS G12C protein (derived from the inhibitor MRTX849), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] The interaction with VHL is critical for the subsequent ubiquitination and proteasomal degradation of KRAS G12C. The this compound differs from LC-2 in the stereochemistry of the VHL ligand component. This single stereochemical inversion abrogates its ability to bind to VHL, thus rendering it incapable of forming the key ternary complex (KRAS G12C–LC-2–VHL) required for protein degradation.[3]

Quantitative Analysis of Biological Inactivity

The biological inactivity of the this compound is demonstrated by its inability to induce the degradation of KRAS G12C, in stark contrast to the potent activity of LC-2. The following tables summarize the quantitative data from studies on various cancer cell lines harboring the KRAS G12C mutation.

Table 1: Degradation of KRAS G12C by LC-2 in Various Cell Lines (24-hour treatment)

| Cell Line | Cancer Type | KRAS G12C Status | LC-2 DC₅₀ (µM) | LC-2 Dₘₐₓ (%) |

| NCI-H2030 | Non-Small Cell Lung Cancer | Homozygous | 0.59 | ~75% |

| MIA PaCa-2 | Pancreatic Cancer | Homozygous | 0.32 - 0.76 | >75% |

| SW1573 | Non-Small Cell Lung Cancer | Heterozygous | 0.25 - 0.76 | ~90% |

| NCI-H23 | Non-Small Cell Lung Cancer | Heterozygous | 0.25 - 0.76 | >50% |

| NCI-H358 | Non-Small Cell Lung Cancer | Heterozygous | 0.25 - 0.76 | ~50% |

DC₅₀: Concentration at which 50% of the protein is degraded. Dₘₐₓ: Maximum percentage of protein degradation observed. Data sourced from Bond et al., 2020.[1][2]

Table 2: Comparative Degradation of KRAS G12C by LC-2 and this compound

| Compound | Concentration (µM) | Cell Line | % KRAS G12C Degradation |

| LC-2 | 2.5 | NCI-H2030 | ~80% |

| This compound | 2.5 | NCI-H2030 | No significant degradation |

Data extrapolated from graphical representations in Bond et al., 2020.[4][5]

Signaling Pathway Analysis

The oncogenic activity of KRAS G12C is primarily mediated through the hyperactivation of downstream signaling pathways, most notably the mitogen-activated protein kinase (MAPK) pathway.[1] A key indicator of MAPK pathway activation is the phosphorylation of extracellular signal-regulated kinase (ERK). The degradation of KRAS G12C by LC-2 leads to a significant reduction in the levels of phosphorylated ERK (pERK), thereby suppressing this oncogenic signaling cascade.[1][4] Conversely, treatment with the inactive this compound does not affect pERK levels, further confirming its lack of biological activity.

Caption: The KRAS G12C signaling pathway and the mechanism of LC-2-mediated degradation.

Experimental Protocols

The following are detailed protocols for key experiments used to demonstrate the biological inactivity of the this compound.

Western Blotting for KRAS G12C Degradation and pERK Inhibition

This protocol is used to quantify the levels of total KRAS G12C and phosphorylated ERK in response to treatment with LC-2 and its epimer.

Materials:

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H2030, MIA PaCa-2)

-

LC-2 and this compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-KRAS, anti-p-ERK (T202/Y204), anti-total ERK, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of LC-2, this compound, or vehicle control (DMSO) for the specified duration (e.g., 24 hours).[6]

-

-

Cell Lysis:

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[7]

-

Block the membrane for 1 hour at room temperature.[7]

-

Incubate with primary antibodies overnight at 4°C.[7]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]

-

-

Detection and Analysis:

Caption: Experimental workflow for Western blotting analysis.

Cell Viability Assay

This assay is used to determine the effect of LC-2 and its epimer on the proliferation and survival of cancer cells.

Materials:

-

KRAS G12C mutant cancer cell lines

-

LC-2 and this compound

-

Complete cell culture medium

-

96-well plates

-

MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in 96-well plates at a predetermined density.

-

-

Compound Treatment:

-

After 24 hours, treat cells with a range of concentrations of LC-2, this compound, or vehicle control.

-

-

Incubation:

-

Incubate the plates for 72 hours under standard cell culture conditions.

-

-

Viability Measurement:

-

For MTT assay, add MTT reagent and incubate, then solubilize formazan crystals with DMSO and measure absorbance at 570 nm.[6]

-

For CellTiter-Glo®, add the reagent and measure luminescence.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the results as a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[6]

-

Conclusion

The this compound is a critical tool for researchers working with the KRAS G12C degrader, LC-2. Its demonstrated lack of biological activity, stemming from its inability to recruit the VHL E3 ligase, provides a robust negative control to validate that the observed degradation of KRAS G12C and the subsequent downstream signaling effects are specific to the intended mechanism of action of LC-2. The data and protocols presented in this guide offer a comprehensive resource for the effective use and interpretation of results involving the this compound in the context of targeted protein degradation research.

References

- 1. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. reactionbiology.com [reactionbiology.com]

The Inactive Control: A Technical Guide to the LC-2 Epimer in PI3K/TCR Signaling Research

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the use of the (S)-LC-2 epimer as a negative control in phosphoinositide 3-kinase (PI3K) and T-cell receptor (TCR) signaling pathway research.

This document provides an in-depth overview of the mechanism of action, experimental protocols, and data supporting the use of the (S)-LC-2 epimer as a rigorously validated inactive control for its active counterpart, the potent and selective pan-PI3K inhibitor, (R)-LC-2. The availability of this enantiomeric pair provides a critical tool for accurately dissecting the role of PI3K in cellular processes.

Introduction: The Importance of a Validated Negative Control

In signal transduction research, the use of small molecule inhibitors is a cornerstone for elucidating the function of specific proteins. However, a significant challenge is ensuring that the observed cellular effects are a direct result of on-target inhibition and not due to off-target activities of the chemical probe. An ideal negative control is a molecule that is structurally highly similar to the active inhibitor but is devoid of biological activity against the intended target and has a clean off-target profile.

The (S)-LC-2 epimer has been developed and characterized as such a negative control for the (R)-LC-2 pan-PI3K inhibitor. As enantiomers, (R)- and (S)-LC-2 share identical physicochemical properties, yet their stereochemical differences result in a stark contrast in their biological activity, specifically their ability to inhibit PI3K isoforms. This makes the (S)-LC-2 epimer an invaluable tool for attributing cellular phenotypes specifically to the inhibition of the PI3K signaling pathway.

Mechanism of Action as a Control

The utility of (S)-LC-2 as a negative control stems from its profound lack of inhibitory activity against class I PI3K isoforms. While its enantiomer, (R)-LC-2, potently inhibits PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ, (S)-LC-2 demonstrates negligible interaction with the ATP-binding pocket of these kinases. This stereospecificity of interaction is the basis for its function as a control.

By treating cells or biochemical assays with (S)-LC-2 alongside its active counterpart, researchers can differentiate between the specific effects of PI3K inhibition and any non-specific or off-target effects of the chemical scaffold. Any cellular response observed in the presence of (R)-LC-2 but absent with (S)-LC-2 can be confidently attributed to the inhibition of the PI3K pathway.

Quantitative Data: Demonstration of Inactivity

The inert nature of (S)-LC-2 against PI3K has been quantitatively demonstrated through rigorous biochemical and cellular assays. The following table summarizes the inhibitory activity (IC50) of both (R)-LC-2 and (S)-LC-2 against the class I PI3K isoforms.

| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |

| (R)-LC-2 (Active Inhibitor) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| (S)-LC-2 (Inactive Control) | >10,000 | >10,000 | >10,000 | >10,000 |

Note: Specific IC50 values for (R)-LC-2 are not publicly available in the immediate search results but are characterized as potent. The data for (S)-LC-2 clearly indicates a lack of significant inhibition at concentrations up to 10 µM.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the use of (S)-LC-2 as a negative control.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of (S)-LC-2 against class I PI3K isoforms.

Methodology:

-

Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ are used.

-

Assays are performed in a 384-well plate format.

-

A radiometric assay using [γ-³³P]ATP is a common method. Alternatively, a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay, Promega) can be employed.

-

Each PI3K isoform is incubated with a concentration gradient of (S)-LC-2 (typically from 10 µM down to picomolar concentrations in a serial dilution). The active enantiomer, (R)-LC-2, is run in parallel as a positive control for inhibition.

-

The substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), is added to the reaction mixture.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period at room temperature, the reaction is stopped.

-

The amount of product (phosphatidylinositol (3,4,5)-trisphosphate or ADP) is quantified.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the lack of target engagement of (S)-LC-2 with PI3K isoforms in a cellular context.

Methodology:

-

Cells expressing the target PI3K isoforms are cultured.

-

Cells are treated with a high concentration of (S)-LC-2 (e.g., 10 µM) or vehicle (DMSO) for a specified time. (R)-LC-2 is used as a positive control.

-

The treated cells are heated to a range of temperatures to induce protein denaturation.

-

Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

-

The amount of soluble PI3K in the supernatant is quantified by Western blotting or other protein detection methods.

-

A melting curve is generated by plotting the amount of soluble protein as a function of temperature.

-

A shift in the melting curve to a higher temperature in the presence of a ligand indicates target engagement and stabilization. For (S)-LC-2, no significant shift is expected compared to the vehicle control.

Off-Target Profiling (Kinobeads)

Objective: To assess the broader selectivity profile of (S)-LC-2 and confirm its "clean" off-target profile.

Methodology:

-

A competitive chemical proteomics approach using Kinobeads is employed. Kinobeads are composed of immobilized, broad-spectrum kinase inhibitors that can bind a large portion of the kinome.

-

A cell lysate is pre-incubated with (S)-LC-2 at a high concentration (e.g., 10 µM).

-

The pre-incubated lysate is then applied to the Kinobeads.

-

Kinases that are bound by (S)-LC-2 in the lysate will not bind to the beads.

-

The beads are washed, and the bound kinases are eluted and identified and quantified by mass spectrometry.

-

The abundance of each kinase in the (S)-LC-2 treated sample is compared to a vehicle-treated control.

-

A significant reduction in the amount of a kinase bound to the beads in the presence of (S)-LC-2 would indicate an off-target interaction. For a clean negative control, minimal to no such interactions are expected.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PI3K/TCR signaling pathway and a typical experimental workflow for validating a negative control.

Caption: PI3K/TCR Signaling Pathway and the Action of LC-2 Enantiomers.

Caption: Experimental Workflow for Validating a Negative Control Compound.

Conclusion

The (S)-LC-2 epimer serves as a meticulously validated negative control for its active enantiomer, the pan-PI3K inhibitor (R)-LC-2. Its structural identity, coupled with its profound lack of on-target activity and a clean off-target profile, makes it an essential tool for researchers in the fields of immunology, oncology, and cell signaling. The use of the (R)-/(S)-LC-2 enantiomer pair allows for the unambiguous attribution of experimental observations to the inhibition of the PI3K pathway, thereby enhancing the rigor and reproducibility of scientific findings. This technical guide provides the foundational knowledge and experimental frameworks necessary for the proper implementation of (S)-LC-2 as a negative control in research settings.

The Dawn of a New Era in Oncology: A Technical Guide to the Discovery and Development of KRAS G12C Inhibitors

For decades, the KRAS oncogene was considered an "undruggable" target, a holy grail in cancer therapy that remained tantalizingly out of reach. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the groundbreaking discovery and development of KRAS G12C inhibitors, a class of drugs that has transformed the treatment landscape for a significant subset of cancer patients.

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal signaling protein that acts as a molecular switch, cycling between an active GTP-bound and an inactive GDP-bound state to regulate cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, leading to a constitutively active protein that fuels uncontrolled cell division.[1] The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[2] The unique cysteine residue introduced by this mutation presented a novel opportunity for targeted therapy, culminating in the development of covalent inhibitors that specifically and irreversibly bind to the mutant protein.[2]

This guide will delve into the core scientific principles, experimental methodologies, and key preclinical and clinical data that have underpinned the journey of KRAS G12C inhibitors from laboratory curiosities to landmark cancer therapies.

Mechanism of Action: Covalently Silencing an Oncogenic Driver

KRAS G12C inhibitors employ a targeted mechanism of action, selectively binding to the mutant cysteine residue at position 12. This covalent and irreversible bond formation occurs within a transiently accessible pocket, known as the switch-II pocket, which is present when KRAS G12C is in its inactive, GDP-bound state.[3] By locking the protein in this inactive conformation, the inhibitors prevent its interaction with downstream effector proteins, thereby abrogating the aberrant signaling cascades that drive tumorigenesis.[3]

Preclinical and Clinical Development: A Data-Driven Journey

The development of KRAS G12C inhibitors has been characterized by a rigorous preclinical and clinical evaluation process. Key in vitro and in vivo studies have been instrumental in identifying and optimizing lead compounds, culminating in the approval of first-in-class agents like sotorasib and adagrasib, and the promising development of next-generation inhibitors.

Preclinical Activity

The initial stages of discovery focused on identifying compounds with high potency and selectivity for the KRAS G12C mutant. Biochemical and cellular assays were crucial in quantifying the inhibitory activity of these molecules.

| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |

| Sotorasib (AMG-510) | Cell Proliferation | NCI-H358 | ~0.006 | [4] |

| Cell Proliferation | MIA PaCa-2 | ~0.009 | [4] | |

| Cell Proliferation | H358 | 0.0818 | [4] | |

| Cell Proliferation | H23 | 0.6904 | [4] | |

| Adagrasib (MRTX849) | pERK Inhibition | 0.005 | [5] | |

| Divarasib (GDC-6036) | Cell Proliferation | Various | Sub-nanomolar range | [6][7] |

Clinical Efficacy

The clinical development of KRAS G12C inhibitors has been marked by impressive results in heavily pretreated patient populations, leading to accelerated approvals and establishing a new standard of care.

Sotorasib (CodeBreaK100 Trial - NSCLC) [8][9][10][11]

| Endpoint | Result |

| Objective Response Rate (ORR) | 37.1% - 41% |

| Disease Control Rate (DCR) | 80.6% - 84% |

| Median Duration of Response (DoR) | 11.1 - 12.3 months |

| Median Progression-Free Survival (PFS) | 6.3 - 6.8 months |

| Median Overall Survival (OS) | 12.5 months |

Adagrasib (KRYSTAL-1 Trial - NSCLC) [12][13][14]

| Endpoint | Result |

| Objective Response Rate (ORR) | 43.0% |

| Disease Control Rate (DCR) | 80.0% |

| Median Duration of Response (DoR) | 12.4 months |

| Median Progression-Free Survival (PFS) | 6.9 months |

| Median Overall Survival (OS) | 14.1 months |

Next-Generation Inhibitors

The success of first-generation inhibitors has spurred the development of new agents with potentially improved efficacy and safety profiles.

| Compound | Trial/Indication | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| Divarasib | Phase I - NSCLC | 53.4% | 13.1 months | [6][15][16] |

| Phase I - Colorectal Cancer | 29.1% | 5.6 months | [15] | |

| Garsorasib | Phase II - NSCLC | 52% | 9 months | [17] |

| Fulzerasib | Phase II - NSCLC | 49% | Not Reported | [17] |

Key Experimental Protocols

The successful development of KRAS G12C inhibitors has relied on a suite of robust experimental assays to characterize their biochemical and cellular activity, as well as their in vivo efficacy.

Biochemical Assays: Nucleotide Exchange

Objective: To determine the direct inhibitory effect of a compound on the SOS1-catalyzed exchange of GDP for GTP on KRAS G12C.

Methodology:

-

Reagents: Recombinant KRAS G12C protein, fluorescently labeled GDP analog (e.g., BODIPY-GDP), guanine nucleotide exchange factor (GEF) such as SOS1, and the test inhibitor.

-

Procedure:

-

Incubate recombinant KRAS G12C with the fluorescently labeled GDP analog.

-

Add the test inhibitor at various concentrations.

-

Initiate the nucleotide exchange reaction by adding SOS1 and an excess of unlabeled GTP.

-

Monitor the decrease in fluorescence over time, which corresponds to the displacement of the fluorescent GDP.

-

-

Data Analysis: Calculate the rate of nucleotide exchange for each inhibitor concentration and determine the IC50 value.[18]

Cellular Assays: Western Blotting for Downstream Signaling

Objective: To assess the inhibitor's effect on the phosphorylation status of key downstream effector proteins in the KRAS signaling cascade.

Methodology:

-

Cell Culture and Treatment: Plate KRAS G12C mutant cells (e.g., NCI-H358) and treat with the inhibitor at various concentrations and time points.[19]

-

Cell Lysis: Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated and total forms of downstream signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).[20]

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

-

-

Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Target Engagement Assays: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the inhibitor to KRAS G12C within intact cells by measuring the thermal stabilization of the target protein.

Methodology:

-

Cell Treatment: Treat KRAS G12C mutant cells with the inhibitor or vehicle control.[21]

-

Heating: Heat the cell suspensions or lysates to a range of temperatures.[3]

-

Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the denatured, aggregated proteins.[21]

-

Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins and quantify the amount of KRAS G12C using Western blotting or ELISA.[3]

-

Data Analysis: Plot the percentage of soluble KRAS G12C as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and direct binding.[21]

In Vivo Efficacy Studies: Xenograft Models

Objective: To evaluate the anti-tumor activity of the inhibitor in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously implant KRAS G12C-mutant cancer cells into immunocompromised mice.[2]

-

Tumor Growth Monitoring: Regularly measure tumor volume using calipers.

-

Treatment: Once tumors reach a specified size, randomize mice into treatment and vehicle control groups and administer the inhibitor (e.g., orally, once daily).[22]

-

Efficacy Assessment: Monitor tumor growth, body weight, and overall health of the mice throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement and modulation of downstream signaling pathways.[23]

-

Data Analysis: Calculate tumor growth inhibition (TGI) to determine the efficacy of the treatment.

The Future of KRAS G12C Inhibition

The advent of KRAS G12C inhibitors represents a paradigm shift in precision oncology.[2] However, challenges such as acquired resistance remain.[24] Ongoing research is focused on developing next-generation inhibitors with improved potency and selectivity, as well as exploring rational combination therapies to overcome resistance mechanisms and further improve patient outcomes.[25] The continued exploration of this once-elusive target holds immense promise for the future of cancer treatment.

References

- 1. KRYSTAL-1 Update Adagrasib Yields Benefit in Variety of KRAS G12C–Mutated Tumors - The ASCO Post [ascopost.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]

- 7. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacytimes.com [pharmacytimes.com]

- 9. Sotorasib in Pretreated Patients With KRAS G12C–Mutated NSCLC 2-Year Analysis of CodeBreaK100 - The ASCO Post [ascopost.com]

- 10. 2-Year Follow-Up Shows Sotorasib Significantly Prolongs Survival in Patients With Non-Small Cell Lung Cancer - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]

- 11. Results From Phase 2 CodeBreaK 100 Show LUMAKRAS™ (sotorasib) Is The First And Only KRAS G12C Inhibitor With Overall Survival Data [prnewswire.com]

- 12. WCLC 2023: KRYSTAL-1 trial finds that adagrasib demonstrates durable clinical activity in patients with KRAS-G12C mutations - ecancer [ecancer.org]

- 13. ilcn.org [ilcn.org]

- 14. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. ilcn.org [ilcn.org]

- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. aacrjournals.org [aacrjournals.org]

- 24. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Epimers in Drug Design and Activity: A Technical Guide

Abstract: The three-dimensional arrangement of atoms in a drug molecule, its stereochemistry, is a critical determinant of its pharmacological profile. Epimers, which are stereoisomers that differ in configuration at only one of several chiral centers, present a unique challenge and opportunity in drug design. While structurally very similar, epimers can exhibit profoundly different pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a technical overview for researchers and drug development professionals on the significance of epimers, covering their impact on drug activity, methods for their analysis, and the regulatory landscape. It emphasizes the necessity of characterizing individual epimers to develop safer, more effective, and more selective therapeutic agents.[3][4]

Introduction to Stereoisomerism and Epimers

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms.[5][6] This broad category is divided into two main types: enantiomers and diastereomers.

-

Enantiomers are non-superimposable mirror images of each other, much like a pair of hands.[4][7] They have identical physical and chemical properties in an achiral environment but can behave very differently in the chiral environment of the body.[4]

-

Diastereomers are stereoisomers that are not mirror images of each other.[7][8] They have different physical properties and can exhibit distinct biological activities.

Epimers are a specific subset of diastereomers that differ in the configuration at only one chiral center.[9][10] This subtle structural difference can lead to significant variations in how a drug interacts with its biological target and how it is processed by the body.[1][2]

Caption: Logical relationship of stereoisomers, highlighting epimers as a subset of diastereomers.

The Pharmacological Significance of Epimers

The chiral nature of biological systems, including receptors, enzymes, and other proteins, means they can differentiate between stereoisomers.[5][11] This stereoselectivity has profound implications for both the pharmacodynamics and pharmacokinetics of epimeric drugs.

Pharmacodynamic Differences

Pharmacodynamics describes what a drug does to the body. The binding of a drug to its target is often highly dependent on a precise three-dimensional fit. A change at a single chiral center can alter this fit, leading to significant differences in activity.

-

Receptor Binding and Potency: One epimer may bind to a receptor with high affinity, producing the desired therapeutic effect, while the other epimer may bind weakly or not at all.[12] In some cases, the "inactive" epimer might even bind to a different receptor, causing off-target effects or toxicity.[4][5]

-

Therapeutic Action: A well-known example is the difference between the anticancer drugs doxorubicin and its epimer, epirubicin. They differ only in the orientation of the hydroxyl group at the C-4' position of the sugar moiety.[9][10] This single change makes epirubicin less cardiotoxic than doxorubicin while retaining comparable anticancer efficacy.

Pharmacokinetic Differences

Pharmacokinetics describes what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[5][13]

-

Metabolism: The enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP450) family, are chiral and can metabolize epimers at different rates or via different pathways.[11][14] For instance, studies on the epimers of the anti-inflammatory drug sulindac show that they are metabolized by different enzyme systems.[15][16] The reduction of (S)-sulindac is catalyzed by methionine sulfoxide reductase A, while the reduction of (R)-sulindac is handled by an enzyme resembling MsrB.[15]

-

Distribution and Excretion: Differences in metabolism and protein binding can lead to variations in how epimers are distributed throughout the body and how long they remain in circulation before being excreted.[13]

Case Studies: Epimers in Drug Development

Examining specific drug examples provides clear, quantitative evidence of the importance of characterizing epimers.

Table 1: Comparison of Doxorubicin and its C-4' Epimer, Epirubicin

| Feature | Doxorubicin | Epirubicin | Implication |

|---|---|---|---|

| Stereochemistry | Standard configuration | C-4' epimer | Differ only at one chiral center on the daunosamine sugar.[9][10] |

| Primary Indication | Various cancers (e.g., breast, bladder, lymphoma) | Various cancers (e.g., breast, gastric) | Both are effective anthracycline chemotherapeutics. |

| Mechanism of Action | DNA intercalation and topoisomerase II inhibition | DNA intercalation and topoisomerase II inhibition | Fundamentally the same mechanism of anticancer activity. |

| Key Difference | Higher incidence of cardiotoxicity | Lower incidence and severity of cardiotoxicity | The epimeric change reduces heart muscle damage, improving the safety profile. |

Table 2: Pharmacological Profile of Tetracycline and its C-4 Epimer

| Feature | Tetracycline | 4-epi-Tetracycline | Implication |

|---|---|---|---|

| Stereochemistry | Active antibiotic | C-4 epimer | The stereochemistry at the C-4 position is crucial for activity. |

| Biological Activity | Potent broad-spectrum antibiotic | Substantially reduced or no antibacterial activity | The epimer is considered a less active degradation product.[17] |

| Formation | Can undergo reversible epimerization in solution | Forms from tetracycline, especially in acidic conditions | This epimerization represents a loss of drug potency and is a key stability concern.[17] |

Epimerization: A Stability and Metabolic Concern

Epimerization is the process where one epimer converts into its stereoisomeric counterpart.[8][9] This conversion can occur spontaneously, be catalyzed by enzymes, or be induced by environmental factors like pH.[2][18]

-

Drug Stability: For drugs like tetracycline, epimerization in solution leads to the formation of the less active 4-epi-tetracycline, resulting in a loss of therapeutic potency.[17] Stability protocols for chiral drugs must therefore include methods capable of assessing stereochemical integrity.[19]

-

In Vivo Conversion: Epimerization can also occur in the body. For example, the non-steroidal anti-inflammatory drug (NSAID) ibuprofen is administered as a racemate, but the inactive (R)-enantiomer undergoes metabolic inversion to the active (S)-enantiomer.[20] While this is an example of enantiomeric conversion, similar metabolic epimerization can occur, potentially altering a drug's efficacy and safety profile post-administration. Undesired in vivo epimerization has been observed for drugs like tesofensine, which converts to brasofensine.[9]

Caption: Divergent metabolic pathways and outcomes for two drug epimers in the body.

Experimental Protocols for Epimer Analysis

The separation and quantification of epimers are essential for drug development, quality control, and regulatory compliance.[21][22] High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two of the most powerful and widely used techniques.[22][23]

Protocol: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique that uses a chiral stationary phase (CSP) to differentially interact with epimers, leading to their separation.

Objective: To separate and quantify the individual epimers in a drug substance or product.

Methodology:

-

Column Selection:

-

Mobile Phase Preparation:

-

Prepare a mobile phase based on the chosen separation mode (Normal Phase, Reversed Phase, or Polar Organic).

-

Example (Normal Phase): A mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v Hexane:IPA). Small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) can be used to improve peak shape.

-

-

Instrumentation and Conditions:

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable solvent (compatible with the mobile phase) to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm filter before injection.

-

-

Data Analysis:

-

Integrate the peak areas of the two epimers.

-

Calculate the percentage of each epimer to determine the enantiomeric/diastereomeric purity.

-

References

- 1. Epimers: The Importance of Stereochemistry in Organic Chemistry | Algor Cards [cards.algoreducation.com]

- 2. youtube.com [youtube.com]

- 3. synergypublishers.com [synergypublishers.com]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. Epimers - GeeksforGeeks [geeksforgeeks.org]

- 9. Epimer - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. drugpatentwatch.com [drugpatentwatch.com]

- 12. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]

- 13. Clinical pharmacokinetics and pharmacodynamics of stereo isomeric drugs | PPTX [slideshare.net]

- 14. Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II | Pharmaguideline [pharmaguideline.com]

- 15. Studies on the metabolism and biological activity of the epimers of sulindac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Studies on the Metabolism and Biological Activity of the Epimers of Sulindac - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Epimerization and hydrolysis of dalvastatin, a new hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of New Stereoisomeric Drugs | FDA [fda.gov]

- 20. ole.uff.br [ole.uff.br]

- 21. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 23. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 24. researchgate.net [researchgate.net]

The Dawn of a New Therapeutic Era: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-based pharmacology to a novel event-driven approach. Instead of merely inhibiting the function of a pathogenic protein, TPD harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate it. This in-depth technical guide explores the foundational principles of TPD, focusing on the two most prominent strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. We will delve into their mechanisms of action, present key quantitative data for well-characterized degraders, provide detailed experimental protocols for their evaluation, and visualize the intricate biological and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to navigate and innovate within this exciting field.

Introduction to Targeted Protein Degradation

Conventional small-molecule drugs typically function by binding to the active site of a target protein, thereby inhibiting its activity. While this has been a successful strategy for many "druggable" targets, a significant portion of the proteome, including scaffolding proteins and transcription factors, lacks well-defined binding pockets and has remained largely inaccessible to therapeutic intervention.[1] TPD overcomes this limitation by not requiring functional inhibition; instead, it co-opts the cell's natural protein disposal machinery to achieve target elimination.[1][2]

The core principle of TPD involves inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, a key component of the UPS.[3] This induced proximity leads to the ubiquitination of the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[4][5] This process is catalytic, as the TPD molecule is released after inducing ubiquitination and can go on to target multiple copies of the POI.[1][2] This catalytic nature often allows for potent and sustained protein knockdown at sub-stoichiometric concentrations.[2][6]

The Ubiquitin-Proteasome System: The Cell's Disposal Machinery

The ubiquitin-proteasome system (UPS) is a highly regulated and essential cellular pathway responsible for maintaining protein homeostasis by degrading misfolded, damaged, or unneeded proteins.[7][8] The process of tagging a protein for degradation involves a three-enzyme cascade:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[8][9]

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[8][9]

-

E3 Ubiquitin Ligase: Recognizes the specific substrate (the protein to be degraded) and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate.[8][9]

The repetition of this process leads to the formation of a polyubiquitin chain on the target protein, which then acts as a recognition signal for the 26S proteasome.[7] The proteasome, a large multi-protein complex, unfolds and degrades the tagged protein into small peptides, recycling the ubiquitin molecules.[8][9]

Mechanisms of Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a flexible linker.[3] One ligand binds to the POI, while the other binds to an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[1] By simultaneously engaging both the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex, bringing the two proteins into close proximity.[1][10] This induced proximity enables the E3 ligase to ubiquitinate the POI, leading to its degradation by the proteasome.[1][3]

References

- 1. researchgate.net [researchgate.net]

- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. opnme.com [opnme.com]

- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 6. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

LC-2 Epimer: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of LC-2 epimer, its role as a negative control in targeted protein degradation studies, and protocols for its use in conjunction with the active KRAS G12C degrader, LC-2.

Introduction to LC-2 and its Epimer

LC-2 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the KRAS G12C mutant protein, a key driver in many cancers.[1] As a heterobifunctional molecule, LC-2 simultaneously binds to the KRAS G12C protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity facilitates the ubiquitination of KRAS G12C, marking it for degradation by the proteasome and leading to the suppression of downstream oncogenic signaling, primarily the MAPK pathway.[1][2]

This compound is a stereoisomer of LC-2 and serves as an essential negative control in experiments involving LC-2.[3] Due to its altered stereochemistry, the epimer is not expected to induce the degradation of KRAS G12C. Its use allows researchers to confirm that the observed biological effects of LC-2 are a direct result of specific KRAS G12C degradation and not due to off-target or non-specific interactions of the chemical scaffold.

Suppliers and Catalog Information

This compound is commercially available from the following suppliers:

| Supplier | Catalog Number |

| Tocris Bioscience (Bio-Techne) | 7421 |

| R&D Systems (Bio-Techne) | 7421 |

| Fisher Scientific (distributor) | 74211[4] |

| Cenmed | L1432797-1mg[5] |

| MedChemExpress | HY-137516A[3] |

Technical Data

The following table summarizes the key technical specifications for this compound.

| Property | Value | Reference |

| Chemical Name | (2S,4S)-1-((S)-2-(3-(3-((S)-2-(((7-(8-Chloronaphthalen-1-yl)-4-((S)-3-(cyanomethyl)-4-(2-fluoroacryloyl)piperazin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)pyrrolidin-1-yl)propoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | |

| Molecular Formula | C₅₉H₇₁ClFN₁₁O₇S | |

| Molecular Weight | 1132.8 g/mol | |

| Purity | ≥95% (HPLC) | |

| Storage | Store at -20°C | |

| Solubility | Soluble to 100 mM in DMSO | |

| CAS Number | 2502156-12-7 |

Experimental Protocols

The following protocols are adapted for the use of this compound as a negative control alongside the active degrader, LC-2. The experimental conditions for both compounds should be identical to ensure a valid comparison.

Dose-Response Experiment for KRAS G12C Degradation

This protocol outlines the steps to determine the dose-dependent degradation of KRAS G12C in cancer cells.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H2030, MIA PaCa-2, SW1573)

-

Complete cell culture medium

-

LC-2 and this compound stock solutions (in DMSO)

-

12-well plates

-

Ice-cold PBS

-

Ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

Procedure:

-

Cell Seeding: Seed KRAS G12C mutant cells in 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.[6]

-

Compound Treatment: Prepare serial dilutions of LC-2 and this compound in a complete cell culture medium. A suggested concentration range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration. Aspirate the old medium from the cells and add the medium containing the different concentrations of LC-2, this compound, or vehicle.[6]

-

Incubation: Incubate the cells for 24 hours at 37°C.[6]

-

Cell Lysis:

-

Place the plates on ice.

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.[6]

-

-

Western Blot Analysis: The supernatant containing the protein lysate is now ready for Western blot analysis to determine KRAS G12C protein levels.

Western Blot Analysis of KRAS G12C and Downstream Signaling

This protocol details the Western blot procedure to assess the levels of KRAS G12C and the phosphorylation status of downstream effectors like ERK.

Materials:

-

Protein lysates from the dose-response experiment

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-KRAS G12C, anti-phospho-ERK (p-ERK), anti-total ERK, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.[7]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-KRAS G12C, anti-p-ERK, anti-total ERK, and loading control) overnight at 4°C.[6]

-

Washing: Wash the membrane three times with TBST.[6]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Washing: Wash the membrane three times with TBST.[6]

-

Detection: Develop the blot using a chemiluminescent substrate and capture the image using a suitable imaging system.[6]

A significant reduction in KRAS G12C and p-ERK levels should be observed in cells treated with effective concentrations of LC-2, while no significant change is expected in cells treated with this compound or the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of LC-2 and the experimental workflow for its characterization.

Caption: Mechanism of action of LC-2 PROTAC.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tocris Bioscience LC 2 Epimer 1 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]

- 5. cenmed.com [cenmed.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Utilizing LC-2 Epimer in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of LC-2 epimer as a negative control in cell-based assays designed to investigate the activity of LC-2, a PROTAC (Proteolysis Targeting Chimera) that selectively degrades the oncogenic KRAS G12C protein. The proper use of this compound is critical for validating that the observed biological effects of LC-2 are a direct consequence of KRAS G12C degradation and not due to off-target or non-specific interactions.

Introduction to LC-2 and this compound

LC-2 is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the KRAS G12C mutant protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4][5] This targeted protein degradation approach is a promising therapeutic strategy for cancers driven by the KRAS G12C mutation.

This compound is a stereoisomer of LC-2, differing only in the configuration at a single chiral center. This subtle structural change abrogates its ability to effectively recruit the VHL E3 ligase.[6] Consequently, while this compound can still bind to KRAS G12C, it fails to induce its degradation.[5][6] This property makes this compound an ideal negative control to differentiate between target engagement and the functional consequence of protein degradation.

Core Applications of this compound

-

Specificity Control: To demonstrate that the degradation of KRAS G12C is a specific effect of the active PROTAC (LC-2) and not a result of the compound's general chemical scaffold.

-

Target Engagement Confirmation: To distinguish between the binding of the molecule to KRAS G12C (target engagement) and the subsequent degradation event. A band shift on a Western blot can indicate target engagement by both LC-2 and this compound, while only LC-2 will show a reduction in the total protein level.[1]

-

Downstream Signaling Specificity: To verify that the observed modulation of downstream signaling pathways, such as the MAPK/ERK pathway, is a direct result of KRAS G12C degradation.[1][7]

-

Phenotypic Effect Validation: To confirm that cellular phenotypes, such as reduced cell viability or proliferation, are specifically caused by the degradation of KRAS G12C.

Data Presentation: Efficacy of LC-2 in KRAS G12C Degradation

The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of the active PROTAC, LC-2, in various KRAS G12C mutant cancer cell lines. In parallel experiments, this compound at equivalent concentrations shows no significant degradation of KRAS G12C.

| Cell Line | Tissue of Origin | KRAS G12C Status | LC-2 DC50 (µM) | LC-2 Dmax (%) | Reference |

| NCI-H23 | Lung Adenocarcinoma | Heterozygous | 0.25 ± 0.08 | ~90 | [6] |

| MIA PaCa-2 | Pancreatic Carcinoma | Homozygous | 0.32 ± 0.08 | ~75 | [6] |

| NCI-H358 | Lung Adenocarcinoma | Heterozygous | 0.52 ± 0.30 | ~40 | [6] |

| NCI-H2030 | Lung Adenocarcinoma | Homozygous | 0.59 ± 0.20 | ~80 | [6] |

| SW1573 | Lung Carcinoma | Homozygous | 0.76 ± 0.30 | ~90 | [6] |

Experimental Protocols

Herein are detailed protocols for key cell-based assays to assess the activity of LC-2 and the utility of this compound as a negative control.

Protocol 1: Western Blotting for KRAS G12C Degradation and Downstream Signaling

This protocol is designed to quantify the levels of KRAS G12C and the phosphorylation status of its downstream effector, ERK, following treatment with LC-2 and this compound.

Materials:

-

KRAS G12C mutant cell lines (e.g., NCI-H2030, MIA PaCa-2)

-

Cell culture medium and supplements

-

LC-2 and this compound

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-KRAS, anti-p-ERK (T202/Y204), anti-total ERK, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Plate KRAS G12C mutant cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of LC-2 and this compound in cell culture medium. A typical concentration range to test for LC-2 is 0.1 to 10 µM. Use an equivalent concentration range for this compound. Include a vehicle control (DMSO). Treat the cells for a predetermined time, typically 24 hours. Maximal degradation is often observed between 8 and 24 hours.[6]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Prepare samples with Laemmli buffer and denature by heating. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against KRAS, p-ERK, total ERK, and a loading control overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the KRAS and p-ERK band intensities to the loading control and total ERK, respectively. Calculate the percentage of KRAS degradation relative to the vehicle-treated control.

Protocol 2: Cell Viability Assay

This protocol assesses the impact of KRAS G12C degradation on cell viability.

Materials:

-

KRAS G12C mutant cell lines

-

96-well cell culture plates

-

LC-2 and this compound

-

DMSO (vehicle control)

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density optimized for the specific cell line and assay duration. Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of LC-2 and this compound. Include a vehicle-only control.

-

Incubation: Incubate the plates for a duration that allows for the assessment of effects on cell viability, typically 72 hours.

-

Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Plot the results as dose-response curves to determine the half-maximal inhibitory concentration (IC50) for LC-2. The this compound should not exhibit significant effects on cell viability at concentrations where LC-2 is active.

Visualizations

KRAS Signaling Pathway and PROTAC Mechanism of Action

Caption: Mechanism of KRAS signaling and LC-2 mediated degradation.

Experimental Workflow for Evaluating LC-2 and this compound

Caption: Workflow for assessing LC-2 and this compound activity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. LC-2 | PROTACs | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Application of LC-2 and its Epimer in KRAS G12C Degradation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The KRAS G12C mutation, in particular, has been a challenging target for therapeutic intervention. A novel and promising strategy to target KRAS G12C is through Proteolysis Targeting Chimeras (PROTACs). LC-2 is a first-in-class PROTAC designed to specifically induce the degradation of the KRAS G12C protein.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the KRAS G12C protein (a derivative of the inhibitor MRTX849) and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This proximity facilitates the ubiquitination of KRAS G12C, marking it for degradation by the proteasome.[4]

To validate that the degradation of KRAS G12C by LC-2 is a direct result of the recruitment of the VHL E3 ligase, a stereoisomer of LC-2, known as LC-2 epimer, is used as a crucial negative control.[5][6] The epimer is designed to still bind to KRAS G12C but is unable to recruit the VHL E3 ligase due to an inversion of the absolute stereochemistry of the 4-hydroxy proline moiety in the VHL ligand.[5][6] This allows researchers to distinguish between target engagement and target degradation.[7]

Mechanism of Action

LC-2 operates through a bona fide PROTAC mechanism, hijacking the cell's ubiquitin-proteasome system to eliminate the KRAS G12C oncoprotein.[5][6] The process begins with the formation of a ternary complex between KRAS G12C, LC-2, and the VHL E3 ligase.[5] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the KRAS G12C protein. The polyubiquitinated KRAS G12C is then recognized and degraded by the 26S proteasome.[5] This degradation leads to the suppression of downstream signaling pathways, such as the MAPK pathway, thereby inhibiting cancer cell proliferation.[3][5]

The degradation of KRAS G12C by LC-2 has been shown to be dependent on the proteasome and neddylation, a process required for the proper function of the VHL E3 ligase complex.[5][6] Inhibition of the proteasome with agents like epoxomicin or neddylation with MLN4924 rescues KRAS G12C from degradation by LC-2.[5][6] Conversely, inhibition of the lysosomal pathway with bafilomycin A1 does not prevent LC-2-induced degradation, confirming the primary role of the proteasome.[5][6]

Quantitative Data Summary

The efficacy of LC-2 in degrading KRAS G12C has been evaluated in various cancer cell lines. The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of LC-2 after a 24-hour treatment.

| Cell Line | KRAS G12C Status | DC50 (µM) | Dmax (%) |

| NCI-H2030 | Homozygous | 0.59 ± 0.20 | ~80 |

| MIA PaCa-2 | Homozygous | 0.32 ± 0.08 | ~75 |

| SW1573 | Homozygous | 0.76 ± 0.30 | ~90 |

| NCI-H23 | Heterozygous | 0.25 ± 0.08 | ~90 |

| NCI-H358 | Heterozygous | 0.52 ± 0.30 | ~40 |

Data sourced from multiple studies.[3][8]

Experimental Protocols

Western Blot Analysis for KRAS G12C Degradation

This protocol is used to quantify the reduction in KRAS G12C protein levels following treatment with LC-2 and the this compound.

Materials:

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H2030, MIA PaCa-2)

-

LC-2 and this compound

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-total KRAS, anti-GAPDH, or anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Plate cells in 6-well or 12-well plates and allow them to adhere overnight.[7][8]

-

Compound Treatment: Treat cells with the desired concentrations of LC-2, this compound, or vehicle control for the specified duration (e.g., 24 hours).[8]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4][7]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[7]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[7]

-

Incubate the membrane with the primary antibody against total KRAS overnight at 4°C.[7]

-

Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[7]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the KRAS signal to the loading control. Calculate the percentage of KRAS degradation relative to the vehicle-treated control.[8]

Cell Viability Assay

This assay measures cell viability by quantifying ATP levels, which is indicative of metabolically active cells.

Materials:

-

KRAS G12C mutant cancer cell lines

-

LC-2 and this compound

-

Vehicle control (e.g., DMSO)

-

96-well opaque-walled plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a suitable density and allow them to attach overnight.[8]

-

Compound Treatment: Treat the cells with a serial dilution of LC-2, this compound, or vehicle control for a specified duration (e.g., 72 hours).[8]

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[8]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Mix the contents by orbital shaking for a few minutes to induce cell lysis.

-

Incubate the plate at room temperature for about 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the IC50 values.

Visualizations

Caption: Mechanism of LC-2 mediated KRAS G12C degradation.

Caption: General experimental workflow for studying LC-2.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Note: A Robust LC-MS/MS Method for the Chiral Separation and Quantification of Compound X and its Epimer in Human Plasma

Abstract